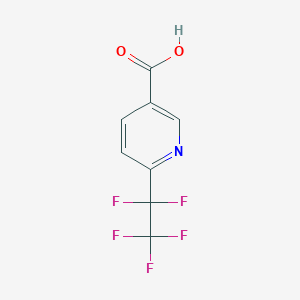

6-(Perfluoroethyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

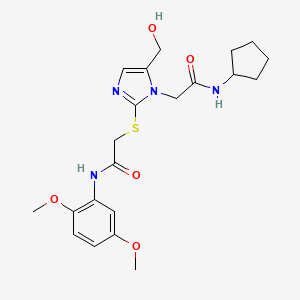

6-(Perfluoroethyl)nicotinic acid is a chemical compound with the molecular formula C8H4F5NO2 and a molecular weight of 241.117 . It is intended for research use only.

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 250.6±40.0 °C at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique

Receptor Mediation and Lipid Regulation

PUMA-G and HM74 as Receptors for Nicotinic Acid

Nicotinic acid, a component of the B complex vitamins, has been used for lipid-lowering purposes for several decades. PUMA-G and HM74, identified as orphan G-protein-coupled receptors, are highly expressed in adipose tissue and serve as nicotinic acid receptors. These receptors mediate the anti-lipolytic and lipid-lowering effects of nicotinic acid, indicating potential applications in managing dyslipidemia (Tunaru et al., 2003).

Nicotinic Acid in Atherosclerosis

Nicotinic acid inhibits atherosclerosis progression in mice via its receptor GPR109A, expressed in immune cells. This effect is partly independent of lipid-modifying effects, highlighting its potential in atherosclerosis treatment by targeting immune responses (Lukasova et al., 2011).

Enzymatic Conversion and Herbicidal Activity

Enzymatic Conversion to 6-Hydroxynicotinic Acid

A process using microorganisms like Pseudomonas and Bacillus converts nicotinic acid into 6-hydroxynicotinic acid through enzymatic hydroxylation. This method suggests potential industrial applications for producing specific nicotinic acid derivatives (Mizon, 1995).

Herbicidal Potential

Nicotinic acid derivatives, specifically N-(arylmethoxy)-2-chloronicotinamides, have shown significant herbicidal activity. This suggests potential applications in agriculture for weed control, leveraging the biochemical properties of nicotinic acid and its derivatives (Yu et al., 2021).

Vascular and Antioxidant Effects

- Vasorelaxation and Antioxidation: Thionicotinic acid derivatives, related to nicotinic acid, exhibit vasorelaxant and antioxidant properties. These findings suggest potential therapeutic applications in cardiovascular diseases and oxidative stress management (Prachayasittikul et al., 2010).

Molecular Identification and Flushing Mechanism

Receptor Identification

The molecular identification of receptors like HM74A for nicotinic acid has opened avenues for understanding its mechanism in treating dyslipidemia and potentially guiding the development of new therapeutic drugs (Wise et al., 2003).

Flushing Mechanism

Studies have revealed that GPR109A mediates the flushing response induced by nicotinic acid, involving prostaglandins like PGD2 and PGE2. This understanding could lead to strategies to mitigate this side effect in therapeutic applications (Benyó et al., 2005).

Propriétés

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-4(3-14-5)6(15)16/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYOUGJZMQDUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2977189.png)

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2977190.png)

![2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2977193.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2977196.png)

![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2977197.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2977200.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2977201.png)

![N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/no-structure.png)